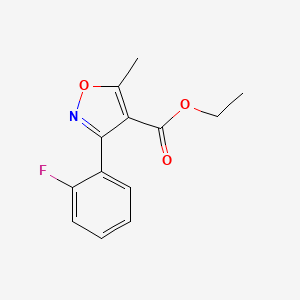

2-Amino-4-chloro-3-(trifluoromethyl)pyridine

Descripción general

Descripción

“2-Amino-4-chloro-3-(trifluoromethyl)pyridine” is a trifluoromethyl-substituted pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests . Several of its derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “2-Amino-4-chloro-3-(trifluoromethyl)pyridine” consists of a pyridine core with an amino group, a chloro group, and a trifluoromethyl group attached to it .Chemical Reactions Analysis

“2-Amino-4-chloro-3-(trifluoromethyl)pyridine” acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Physical And Chemical Properties Analysis

“2-Amino-4-chloro-3-(trifluoromethyl)pyridine” has a melting point of 33-36°C and a boiling point of 274-276°C. It is insoluble in water but soluble in organic solvents such as ethanol and chloroform. It has a density of 1.558 g/cm3 and a refractive index of 1.5.Aplicaciones Científicas De Investigación

Synthesis and Functionalization

A pivotal application of 2-Amino-4-chloro-3-(trifluoromethyl)pyridine in scientific research is its role in the synthesis and functionalization of pyridine derivatives. This compound has been utilized in the regioexhaustive functionalization process, where it is transformed into various carboxylic acids through selective deprotonation and carboxylation processes. These transformations are essential for creating structurally diverse pyridine compounds that could serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials (Cottet et al., 2004).

Novel Synthesis Strategies

Further, innovative strategies for synthesizing poly-substituted pyridines highlight the importance of 2-Amino-4-chloro-3-(trifluoromethyl)pyridine. A noteworthy method involves the C-F bond breaking of an anionically activated fluoroalkyl group, leading to the creation of 2,6-disubstituted 4-amino pyridines. This domino process, which operates under noble metal-free conditions, represents a significant advancement in pyridine synthesis, offering a sustainable and efficient pathway to a wide range of pyridine derivatives (Zixian Chen et al., 2010).

Catalytic Applications

The compound also finds utility in catalysis, where its derivatives participate in the aminomethylation reaction of ortho-pyridyl C-H bonds. This process, catalyzed by group 3 metal triamido complexes, underscores the versatility of pyridine derivatives in facilitating bond formations that are foundational for constructing complex organic molecules. Such catalytic activities are essential for developing new synthetic routes and for the modification of organic compounds in a variety of chemical research and industrial applications (Haruki Nagae et al., 2015).

Material Science

In material science, derivatives of 2-Amino-4-chloro-3-(trifluoromethyl)pyridine are instrumental in the synthesis of high-performance polymers. The incorporation of pyridine and fluorine moieties into polyimide frameworks, for example, results in materials with exceptional solubility, thermal stability, and mechanical properties. Such polymers are highly sought after in advanced technological applications, including electronics, coatings, and aerospace components, showcasing the compound's broad applicability beyond mere chemical synthesis (Shujiang Zhang et al., 2007).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Direcciones Futuras

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future . Future directions include finding alternative synthesis methods that are more efficient and economical, investigating the potential of ACTP in different fields of research, including pharmacology and material science, and developing methods to enhance the solubility of ACTP and increase its availability.

Propiedades

IUPAC Name |

4-chloro-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-3-1-2-12-5(11)4(3)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTVQKKWZAYRBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chloro-3-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)

![6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile](/img/structure/B1404093.png)

![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B1404097.png)